molecular formula C47H74O18 B1214525 Quinoside D CAS No. 96990-19-1

Quinoside D

Cat. No. B1214525
CAS RN: 96990-19-1
M. Wt: 927.1 g/mol
InChI Key: BAJBCZHVQXVBMJ-PQLKQRIHSA-N
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Description

Synthesis Analysis

Quinolines and their derivatives, including Quinoside D, can be synthesized through various methods, with significant research focusing on efficient and selective synthesis techniques. For example, a Co(III)-catalyzed and DMSO-involved C-H activation/cyclization method allows for the direct and efficient synthesis of quinolines from anilines and alkynes, highlighting a mechanism that might involve 2-vinylbenzenamine species as active intermediates (Xuefeng Xu et al., 2018). Another approach is the Friedländer synthesis, which has been optimized to occur in aqueous media and solvent-free conditions, demonstrating the versatility and eco-friendly nature of quinoline synthesis methods (Soheila Ghassamipour & A. Sardarian, 2009).

Molecular Structure Analysis

Quinoline derivatives' molecular structures have been extensively studied, providing insights into their chemical behavior and potential applications. Research on the crystal structure analysis and spectral assessments of potent quinoline-based derivatives furthers understanding of their electronic and nonlinear optical properties, demonstrating the interplay of experimental and theoretical studies in elucidating the characteristics of these compounds (M. Khalid et al., 2019).

Chemical Reactions and Properties

Quinolines undergo various chemical reactions, leading to a wide range of derivatives with diverse properties. The versatility of quinoline compounds is illustrated through their ability to participate in annulation reactions, such as the [3+1+1+1] annulation to pyridine structures, using DMSO as a nonadjacent dual-methine synthon, which provides a straightforward approach for the synthesis of 3-arylquinolines (Tonglin Yang et al., 2022).

Physical Properties Analysis

The physical properties of quinoline derivatives, such as solubility, melting points, and boiling points, are crucial for their practical applications. These properties are influenced by the molecular structure and substituents on the quinoline ring. Understanding these physical properties requires detailed experimental studies and computational modeling to predict and optimize the materials' behavior for specific applications.

Chemical Properties Analysis

Quinoline derivatives exhibit a range of chemical properties, including acidity, basicity, and reactivity towards electrophiles and nucleophiles. The electronic structure of quinolines, particularly the distribution of electron density across the molecule, plays a significant role in determining their chemical properties and reactivity. Theoretical analyses, such as density functional theory (DFT) calculations, provide valuable insights into the electronic properties and reactivity descriptors of quinoline-based compounds, facilitating the design of new derivatives with desired chemical behaviors (D. Gedefaw et al., 2017).

Scientific Research Applications

Antimicrobial Activities

Quinoside D, categorized under Quinoxaline 1,4-di-N-oxides (QdNOs), exhibits significant antimicrobial properties. It demonstrates effectiveness against a range of microorganisms, including bacteria such as Escherichia coli, and possibly mycobacteria, mycoplasma, and fungi. The mechanism of its antimicrobial action includes inducing oxidative stress and DNA damage in bacterial cells, leading to cell death. Studies have shown that QdNOs like Quinoside D can produce reactive oxygen species in bacteria, causing oxidative damage under specific conditions (Cheng et al., 2015), (Xu et al., 2016), (Zhao et al., 2016).

Anticancer Potential

Quinoside D has been explored for its potential anticancer properties. Studies indicate that certain QdNOs can suppress the growth of cancer cells, including human colon cancer cells, by inducing cell cycle arrest and apoptosis. This effect is achieved through the modulation of key molecules that regulate apoptosis and cell cycling, such as cyclin B, Bcl-2, and Bax (Gali-Muhtasib et al., 2005).

Antiprotozoal and Antiparasitic Effects

The antiprotozoal and antiparasitic effects of Quinoside D are notable, with studies suggesting its efficacy against various protozoal and parasitic infections. This includes activity against pathogens responsible for diseases such as malaria, trichomoniasis, and amoebiasis (Cheng et al., 2016).

Impact on Aldosterone Production

Research indicates that Quinoside D and other QdNOs can affect adrenal gland function, specifically impacting the production of aldosterone. This could have implications in treating conditions related to aldosterone dysmetabolism, potentially offering new therapeutic avenues for cardiovascular and renal disorders (Zou et al., 2011).

Role in Oxidative Stress and DNA Damage

The relationship between Quinoside D and oxidative stress, particularly in the context of DNA damage, is an area of active investigation. It appears that the oxidative stress induced by Quinoside D and similar compounds is a key mediator of their biological activity, influencing processes like DNA damage and cell death (Wang et al., 2015).

properties

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(6aR,6bS,8aS,12aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,5-dihydroxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H74O18/c1-42(2)14-16-47(41(59)65-39-32(54)30(52)29(51)24(19-48)61-39)17-15-45(6)21(22(47)18-42)8-9-26-44(5)12-11-27(43(3,4)25(44)10-13-46(26,45)7)62-40-34(56)35(33(55)36(64-40)37(57)58)63-38-31(53)28(50)23(49)20-60-38/h8,22-36,38-40,48-56H,9-20H2,1-7H3,(H,57,58)/t22-,23-,24-,25?,26?,27?,28+,29-,30+,31-,32-,33+,34-,35+,36+,38+,39+,40-,44+,45-,46-,47+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAJBCZHVQXVBMJ-PQLKQRIHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)OC7C(C(C(CO7)O)O)O)O)C)C)C2C1)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(C(C1CC[C@@]3(C2CC=C4[C@]3(CC[C@@]5([C@@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H74O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

927.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quinoside D

CAS RN

96990-19-1
Record name Momordin IIc
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096990191
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Citations

For This Compound
17
Citations
F MizUI, R KASAI, K OHTANI… - Chemical and …, 1990 - jstage.jst.go.jp
… and quinoside D (12) from seeds of this plant, respectively. The other five compounds (7, 8, 9, … Of these saponins, the structure proposed for quinoside D is identical with that of 12 but no …
Number of citations: 93 www.jstage.jst.go.jp
A Simon, G Tóth, H Duddeck, HSM Soliman*… - Natural product …, 2006 - Taylor & Francis
… Compound 1 was identical to momordin IIc (quinoside D) [β-D-glucopyranosyl 3-O-[β-D-xylopyranosyl-(1 → 3)-O-(β-D-glucopyranosyluronic acid)] oleanolate], compound 2 was …
Number of citations: 32 www.tandfonline.com
T Kuljanabhagavad, P Thongphasuk, W Chamulitrat… - Phytochemistry, 2008 - Elsevier
Twenty triterpene saponins (1–20) have been isolated from different parts of Chenopodium quinoa (flowers, fruits, seed coats, and seeds) and their structures have been elucidated by …
Number of citations: 198 www.sciencedirect.com
MA Ghareeb, LA Refahy, AM Saad… - Int J Pharm Pharm Sci …, 2015 - researchgate.net
… (quinoside-D)-[β-D-glucopyranosyl-3-O-[β-D-xylo pyranosyl-(1→3)-O-(β-D-glucopyranosyluronic acid)] oleanolate, quercetin-3-O-α-L-(rhamnopyranosyl) (1→6)-[α-L-rhamno pyranosyl (…
Number of citations: 7 www.researchgate.net
JH Lee - Food industry and nutrition, 2007 - koreascience.kr
… 자에서 얻어진 quinoside D인 oleanolic acid 사포닌이다. 나머지 10개의 화합물 퀴노아 사포닌은 지금까지 알려지 지 않은 새로운 사포닌이다. 이들 화합물은 methyl spergulagenate, …
Number of citations: 23 koreascience.kr
Z Kokanova-Nedialkova, P Nedialkov… - Pharmacognosy …, 2009 - researchgate.net
The review includes 154 references on the genus Chenopodium covered up to December 2008 and has been compiled using references mainly from Chemical Abstracts and Pubmed. …
Number of citations: 150 www.researchgate.net
JH Lee, KJ Kim, JI Lee, ST Lee… - Korean Journal of Crop …, 1996 - koreascience.kr
Amaranth (Amaranthus spp. L.) and quinoa (Chenpodium quinoa Willd.) are old crops from South, Central America and Central Asia and their grains have been identified as very …
Number of citations: 14 koreascience.kr
M Jitsuno, Y Mimaki - Phytochemistry, 2010 - Elsevier
Chemical study of the aerial parts of Larrea tridentata (Zygophyllaceae) resulted in the isolation of 25 triterpene glycosides, 13 of which were previously unknown. Their structures were …
Number of citations: 32 www.sciencedirect.com
TK Lim - Edible Medicinal and Non Medicinal Plants: Volume 8 …, 2014 - Springer
Vigorous, evergreen rambling shrub or woody liane, 1–7 m high with thick, glabrous to sparsely pubescent stem and pendent branches with curved axillary spines, 5–15 mm long. …
Number of citations: 3 link.springer.com
IGO García, ALG Barrera, FJA González… - Frontiers in …, 2023 - ncbi.nlm.nih.gov
The Bougainvillea glabra or bougainvillea is a climbing plant native from South America belonging to the Nyctaginaceae family. The bougainvillea is recognized worldwide for its …
Number of citations: 5 www.ncbi.nlm.nih.gov

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